1-(2-(1H-indol-3-yl)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea
Brand Name: Vulcanchem
CAS No.: 877641-65-1
VCID: VC4402533
InChI: InChI=1S/C23H26N4O4/c1-30-20-8-7-17(12-21(20)31-2)27-14-16(11-22(27)28)26-23(29)24-10-9-15-13-25-19-6-4-3-5-18(15)19/h3-8,12-13,16,25H,9-11,14H2,1-2H3,(H2,24,26,29)
SMILES: COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCCC3=CNC4=CC=CC=C43)OC
Molecular Formula: C23H26N4O4
Molecular Weight: 422.485

1-(2-(1H-indol-3-yl)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea

CAS No.: 877641-65-1

Cat. No.: VC4402533

Molecular Formula: C23H26N4O4

Molecular Weight: 422.485

* For research use only. Not for human or veterinary use.

1-(2-(1H-indol-3-yl)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea - 877641-65-1

Specification

CAS No. 877641-65-1
Molecular Formula C23H26N4O4
Molecular Weight 422.485
IUPAC Name 1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(1H-indol-3-yl)ethyl]urea
Standard InChI InChI=1S/C23H26N4O4/c1-30-20-8-7-17(12-21(20)31-2)27-14-16(11-22(27)28)26-23(29)24-10-9-15-13-25-19-6-4-3-5-18(15)19/h3-8,12-13,16,25H,9-11,14H2,1-2H3,(H2,24,26,29)
Standard InChI Key IVLDOILECMYNPN-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCCC3=CNC4=CC=CC=C43)OC

Introduction

1-(2-(1H-indol-3-yl)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural components. This compound features an indole moiety, a pyrrolidinone ring, and a urea linkage, which are often associated with various biological activities. The presence of a 3,4-dimethoxyphenyl group may enhance its binding affinity and specificity to molecular targets.

Biological Activity and Potential Applications

The biological activity of 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is influenced by its structural components:

  • Indole Moiety: Known for interacting with enzymes or receptors, potentially modulating their activity.

  • Pyrrolidinone Ring: Contributes to the compound's stability and bioavailability.

  • Urea Linkage: Facilitates stability and may enhance bioavailability.

  • Dimethoxyphenyl Group: Enhances binding affinity and specificity.

Given these features, this compound could be explored for various therapeutic applications, including potential anticancer or neuroprotective effects, though specific biological evaluations are not detailed in the available literature.

Synthesis Overview

The synthesis of this compound is complex and involves several organic reactions:

StepReaction TypeReagentsConditions
1. Indole FormationFischer Indole SynthesisPhenylhydrazine, Aldehyde/KetoneAcidic Conditions
2. Ethyl Chain AttachmentAlkylationEthyl BromideBasic Conditions
3. Pyrrolidinone Ring SynthesisCyclizationAmine, Carbonyl CompoundHeating
4. Dimethoxyphenyl Group IntroductionNucleophilic SubstitutionDimethoxyphenyl CompoundMild Conditions

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